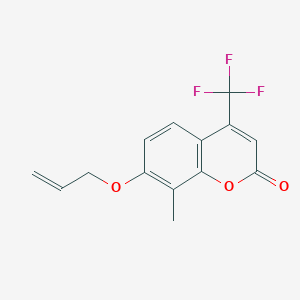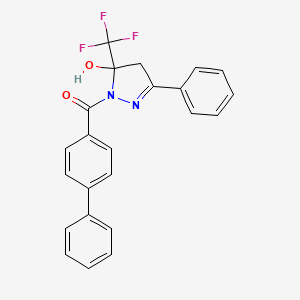
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, also known as AMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators and protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, including the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, research is needed to optimize its synthesis and improve its solubility and bioavailability for use in various research applications.
Conclusion:
In conclusion, 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising compound for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to optimize its synthesis and improve its solubility and bioavailability for use in various research applications.
Métodos De Síntesis
The synthesis of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methylcoumarin with allyl bromide and trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis of 7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been optimized to achieve high yields and purity, making it a suitable compound for various research applications.
Propiedades
IUPAC Name |
8-methyl-7-prop-2-enoxy-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-3-6-19-11-5-4-9-10(14(15,16)17)7-12(18)20-13(9)8(11)2/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQOLYHCVLEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(allyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B4880860.png)
![ethyl 4-[({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B4880867.png)
![4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B4880874.png)
![N,N'-[sulfonylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B4880877.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4880879.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B4880884.png)
![2-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4880891.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4880903.png)
![3,4,6-trichloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B4880904.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)
![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4880919.png)
![3-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4880924.png)
